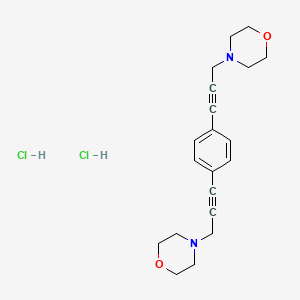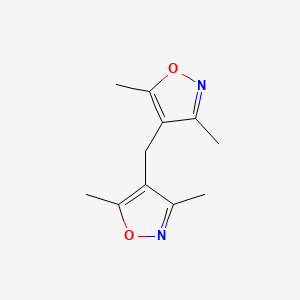
N-(5-chloro-2-methylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide, also known as CFM-2, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act through modulation of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in a variety of cellular processes, including calcium signaling, ion channel regulation, and protein folding. Modulation of the sigma-1 receptor has been shown to have a variety of effects on cellular function, including neuroprotection, analgesia, and anti-addictive effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its analgesic and anti-addictive effects, N-(5-chloro-2-methylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to have anti-inflammatory effects in models of acute lung injury and sepsis. N-(5-chloro-2-methylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury, suggesting that it may be useful in treating these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has been shown to be stable under a variety of conditions. Additionally, N-(5-chloro-2-methylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans. However, there are also limitations to the use of N-(5-chloro-2-methylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that are not yet known.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide. One area of interest is the potential use of N-(5-chloro-2-methylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide in treating chronic pain conditions. Further studies are needed to determine the efficacy of N-(5-chloro-2-methylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide in these conditions and to elucidate its mechanism of action. Another area of interest is the potential use of N-(5-chloro-2-methylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide in treating substance use disorders. Additional studies are needed to determine the efficacy of N-(5-chloro-2-methylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide in reducing drug-seeking behavior and to determine the optimal dose and treatment regimen. Finally, further studies are needed to determine the safety and efficacy of N-(5-chloro-2-methylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide in humans.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide involves the reaction of 5-chloro-2-methylbenzoic acid with 3-fluorobenzylamine to form the corresponding amide. The amide is then treated with piperazine to yield N-(5-chloro-2-methylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide. The synthesis of N-(5-chloro-2-methylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been optimized to yield high purity and good yields.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been studied for its potential therapeutic properties in a variety of areas, including pain management, addiction, and neurological disorders. N-(5-chloro-2-methylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to have analgesic effects in animal models of pain, and it has been suggested that N-(5-chloro-2-methylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide may be effective in treating chronic pain conditions. Additionally, N-(5-chloro-2-methylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in treating substance use disorders. N-(5-chloro-2-methylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has also been studied for its potential neuroprotective effects in models of stroke and traumatic brain injury.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O/c1-14-5-6-16(20)12-18(14)22-19(25)24-9-7-23(8-10-24)13-15-3-2-4-17(21)11-15/h2-6,11-12H,7-10,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYWPEYHKGOOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxy-5-{[(3-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5311126.png)
![4-(4-ethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5311140.png)

![ethyl 5-[(2-chlorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5311153.png)
![ethyl 4-({2-(3-fluorophenyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5311166.png)
![(3S*,5S*)-5-[(4-methyl-1-piperazinyl)carbonyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxylic acid](/img/structure/B5311172.png)
![methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate](/img/structure/B5311173.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethyl-N-methylpropanamide](/img/structure/B5311174.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-1-naphthylurea](/img/structure/B5311175.png)
![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5311193.png)
![methyl 4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5311194.png)
![5-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5311196.png)
